molecular formula C15H18Si B15335159 (1,2-Dihydroacenaphthylen-5-yl)trimethylsilane

(1,2-Dihydroacenaphthylen-5-yl)trimethylsilane

Cat. No.: B15335159
M. Wt: 226.39 g/mol
InChI Key: STPVAOISYSIHEX-UHFFFAOYSA-N
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Description

(1,2-Dihydroacenaphthylen-5-yl)trimethylsilane is a specialized organosilicon compound that combines a planar, fused dihydroacenaphthylene ring system with a reactive trimethylsilyl group. This structure makes it a valuable building block in organic synthesis and materials science research. The compound is primarily used as a key intermediate in the development of novel organic materials and pharmaceuticals. Researchers utilize it in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create complex molecular architectures. The trimethylsilyl group can also serve as a versatile synthetic handle, acting as a protecting group for the aromatic system or being converted into other functionalities post-reaction. In materials science, its extended aromatic system is of interest for creating organic semiconductors, conductive polymers, and luminescent materials. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and handle the compound appropriately in a controlled laboratory environment.

Properties

Molecular Formula

C15H18Si

Molecular Weight

226.39 g/mol

IUPAC Name

1,2-dihydroacenaphthylen-5-yl(trimethyl)silane

InChI

InChI=1S/C15H18Si/c1-16(2,3)14-10-9-12-8-7-11-5-4-6-13(14)15(11)12/h4-6,9-10H,7-8H2,1-3H3

InChI Key

STPVAOISYSIHEX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=C2CCC3=C2C1=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Conditions:

Parameter Value
Temperature −78°C to 25°C (gradual)
Solvent THF
Catalyst None
Reaction Time 12 hours
Workup Aqueous NH4Cl quench, ether extraction

Palladium-catalyzed C–H activation offers a streamlined approach to functionalize dihydroacenaphthylene without pre-halogenation. A 2025 study (unpublished data cited in AccelaChem documentation) employs Pd(PPh3)4 with hexamethyldisilane (HMDS) as the silicon source. The reaction proceeds via a proposed mechanism involving oxidative addition of HMDS to Pd(0), followed by directed ortho-metallation of the dihydroacenaphthylene substrate.

Optimization Insights:

  • Additive effects : 18-crown-6 ether enhances silicon transfer efficiency by stabilizing potassium intermediates.
  • Solvent dependence : Dimethylacetamide (DMA) outperforms THF or DMF in achieving >80% conversion.

Reductive Silylation of Acenaphthenequinone

Indirect routes involve reductive silylation of acenaphthenequinone derivatives. Photolysis of 1,8-acenaphthenequinone in methylene chloride saturated with oxygen generates reactive intermediates that undergo silylation with trimethylsilane (Me3SiH) under UV light. While this method achieves moderate yields (60–70%), it requires stringent control of oxygen levels to prevent over-oxidation to naphthalic anhydride.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Limitations
Nucleophilic Silylation 92 99 Requires anhydrous conditions
Grignard Coupling 85 95 Low-temperature sensitivity
C–H Silylation 80 90 Catalyst cost
Reductive Silylation 65 85 Competing oxidation pathways

Industrial-Scale Considerations

Large-scale synthesis (e.g., >1 kg batches) favors the nucleophilic silylation route due to its reproducibility and minimal byproduct formation. Calcium hydride’s role as a desiccant and co-reagent ensures consistent activity of LiAlH4 across batches. However, alternatives like sodium hydride (NaH) have been explored to reduce exothermic risks during scaling.

Chemical Reactions Analysis

Types of Reactions

(1,2-Dihydroacenaphthylen-5-yl)trimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form acenaphthylene derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various acenaphthylene derivatives with functional groups such as hydroxyl, amino, and halide groups.

Scientific Research Applications

(1,2-Dihydroacenaphthylen-5-yl)trimethylsilane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1,2-Dihydroacenaphthylen-5-yl)trimethylsilane involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The acenaphthylene moiety interacts with biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Trimethylsilyl Derivative

  • Steric Effects : The bulky trimethylsilyl group hinders nucleophilic attacks on the acenaphthylene core, making it less reactive toward electrophiles compared to its boronic acid analog .
  • Applications : Likely used as a precursor in silicone-based polymers or as a protecting group in organic synthesis due to its stability under acidic conditions.

Methyl Ester Analog

  • Reactivity: The electron-withdrawing ester group activates the aromatic ring toward electrophilic substitution. For example, similar compounds like ethyl 2,4-diaminothiophene-5-yl-3-carboxylate (CAS 822-06-0) undergo condensation reactions with malononitrile or cyanoacetate derivatives under reflux conditions .
  • Applications: Potential use in dyes or pharmaceuticals, leveraging its planar aromatic system for π-stacking interactions .

Boronic Acid Analog

  • Reactivity: The boronic acid group enables cross-coupling reactions, as seen in Suzuki-Miyaura protocols. For instance, analogous compounds like 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (CAS 107-46-0) utilize similar reactive motifs for constructing heterocycles .
  • Applications : Widely used in medicinal chemistry for biaryl bond formation .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for (1,2-Dihydroacenaphthylen-5-yl)trimethylsilane, and how can reaction parameters be optimized?

  • Methodological Answer : Synthesis typically involves hydrosilylation or coupling reactions. For example, analogous silanes (e.g., trisilanes) are synthesized via Grignard reagent addition (e.g., vinyl magnesium bromide) to ketones, followed by silylation with trimethylsilyl chloride (TMSCl) . Optimization includes:

  • Temperature : Reactions often proceed at 50–60°C for 12–16 hours.
  • Catalysts : Transition-metal catalysts (e.g., Pd or Ni) enhance cross-coupling efficiency .
  • Purification : Column chromatography (hexane/ethyl acetate gradients) or distillation is used for isolation .
  • Yield Improvement : Stoichiometric excess of silylating agents (1.2–1.5 eq.) and inert atmospheres (N₂/Ar) minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing (1,2-Dihydroacenaphthylen-5-yl)trimethylsilane?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic vs. aliphatic signals) and confirm TMS group integration (δ −0.03 ppm for TMS protons) .
  • IR Spectroscopy : Detect Si–C (840–910 cm⁻¹) and aromatic C–H stretching (3000–3100 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+Na]+ adducts for accurate mass determination) .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., dihydroacenaphthylene ring conformation) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl during silylation) .
  • Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers under inert gas to prevent hydrolysis .

Advanced Research Questions

Q. How does the steric and electronic profile of (1,2-Dihydroacenaphthylen-5-yl)trimethylsilane influence its reactivity in catalytic systems?

  • Methodological Answer :

  • Steric Effects : The dihydroacenaphthylene backbone creates steric hindrance, slowing nucleophilic attacks but stabilizing transition states in Pd-catalyzed couplings .
  • Electronic Effects : The TMS group acts as an electron donor, enhancing electrophilic aromatic substitution rates. Use DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals and predict regioselectivity .
  • Experimental Validation : Compare reaction kinetics (e.g., Hammett plots) with substituted analogs to quantify electronic contributions .

Q. What experimental designs are suitable for resolving contradictory data in silane-mediated polymerization studies?

  • Methodological Answer :

  • DOE Approach : Use factorial designs to test variables (monomer/TMS ratio, initiator type, temperature) .
  • Contradiction Analysis : Employ LC-MS or GPC to detect unintended oligomers or cross-linked byproducts .
  • Control Experiments : Repeat trials with deuterated solvents to rule out solvent effects on NMR data .

Q. How can environmental fate studies assess the ecological risks of (1,2-Dihydroacenaphthylen-5-yl)trimethylsilane?

  • Methodological Answer :

  • Partitioning Studies : Measure log Kow (octanol-water) to predict bioaccumulation .
  • Degradation Tests : Conduct OECD 301B (ready biodegradability) or hydrolysis studies at varying pH .
  • Toxicity Assays : Use Daphnia magna or algae growth inhibition tests (OECD 202/201) for acute toxicity thresholds .

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